Azqmaa
Description
Early Research Trajectories and Initial Discoveries
Interest in aziridine-containing compounds as potential anticancer agents emerged in the mid-20th century. The combination of the aziridine (B145994) function with a quinone core led to the development of a significant class of bioreductive alkylating agents. researchgate.net Early research focused on synthesizing and evaluating a wide array of these conjugates for their biological activity.
Academic Research Significance and Unanswered Questions in Azqmaa Chemistry
The academic significance of this compound lies in its utility as a probe for understanding the chemical mechanisms of a broader class of compounds. Its study helps to elucidate the fundamental chemistry of DNA alkylation by aziridinyl quinones and the role of bioreduction in activating these molecules. However, many questions regarding the specific chemistry of this compound remain. Detailed kinetic and thermodynamic studies of its reactions are lacking. Furthermore, while computational modeling has been applied to related quinones, specific theoretical studies on the electronic structure and reactivity of this compound are not widely available. mssm.edu Future research could focus on filling these knowledge gaps to provide a more complete picture of the chemical behavior of this intriguing molecule.
No Information Found for the Chemical Compound "this compound"
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High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
X-ray Crystallography for Solid-State Molecular Structure Determination
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Structure
3D Structure
Properties
CAS No. |
77280-56-9 |
|---|---|
Molecular Formula |
C16H22N4O7 |
Molecular Weight |
382.37 g/mol |
IUPAC Name |
ethyl N-[2-(aziridin-1-yl)-4-(ethoxycarbonylamino)-5-(2-hydroxyethylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C16H22N4O7/c1-3-26-15(24)18-10-9(17-5-8-21)13(22)11(19-16(25)27-4-2)12(14(10)23)20-6-7-20/h17,21H,3-8H2,1-2H3,(H,18,24)(H,19,25) |
InChI Key |
ZQWSQVPKVLJKKM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)NCCO |
Canonical SMILES |
CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)NCCO |
Synonyms |
2-aziridinyl-5-(2-hydroxyethylamino)-3,5-bis(carboethoxyamino)-1,4-benzoquinone AZQ monoaminoalcohol AZQMAA |
Origin of Product |
United States |
Unveiling Azqmaa: Structure and Properties
Azqmaa, chemically identified as 2-Aziridinyl-5-(2-hydroxyethylamino)-3,5-bis(carboethoxyamino)-1,4-benzoquinone, is a complex organic molecule. Current time information in Bangalore, IN.pharmint.net Its structure is built upon a 1,4-benzoquinone (B44022) core, a six-membered ring with two opposing carbonyl groups, which is a common motif in biologically relevant molecules involved in electron transport. Current time information in Bangalore, IN. This central ring is adorned with several functional groups that impart its specific chemical characteristics: an aziridine (B145994) ring, a 2-hydroxyethylamino group, and two carboethoxyamino groups. Current time information in Bangalore, IN. The strained three-membered aziridine ring is a key feature, known for its reactivity as an alkylating agent. Current time information in Bangalore, IN.ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Chemical Name | 2-Aziridinyl-5-(2-hydroxyethylamino)-3,5-bis(carboethoxyamino)-1,4-benzoquinone |
| Synonyms | This compound, AZQ monoaminoalcohol, Carbamic acid, (2-(1-aziridinyl)-5-((2-hydroxyethyl)amino)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis-, diethyl ester |
| CAS Number | 77280-56-9 |
| Molecular Formula | C₁₆H₂₀N₄O₆ |
| Molecular Weight | 380.36 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Synthesis and Spectroscopic Characterization of Azqmaa
Spectroscopic and Analytical Data
Definitive identification of this compound is achieved through various analytical methods that probe its molecular structure and properties.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide crucial information about the chemical environment of each proton and carbon atom, respectively. However, specific NMR spectral data for this compound are not available in the public domain.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The exact mass of this compound would be confirmed by high-resolution mass spectrometry. While degradation products of related compounds have been characterized by mass spectrometry, specific mass spectral data for the parent this compound molecule is not detailed in the available literature. nih.gov
Chromatographic techniques are essential for the separation and purification of compounds, as well as for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for analyzing the purity of compounds like this compound and for studying their stability and degradation. nih.govresearchgate.net Reversed-phase HPLC methods have been developed for the analysis of related diaziridinyl benzoquinones and their degradation products. nih.govresearchgate.net
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for the qualitative analysis of reaction mixtures and for the separation of compounds. nih.govumass.edu In studies of DNA adducts, TLC on polyethyleneimine-cellulose has been used to separate derivatives of related aziridinyl quinones. nih.gov
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Quinone and Aziridine Moieties
The quinone structure allows this compound to participate in redox reactions, potentially being reduced to a semiquinone or hydroquinone (B1673460). ontosight.ai This bioreductive activation is a key feature of many quinone-containing compounds and can dramatically alter their reactivity. ontosight.ai The aziridine ring is an electrophilic group that can undergo nucleophilic attack, leading to ring-opening and the formation of a covalent bond with a nucleophile. ontosight.ai This alkylating ability is a hallmark of aziridine-containing compounds.
Role in DNA Adduct Formation
Research has shown that this compound, as a monoaminoalcohol derivative of the antitumor agent diaziquone (B1670404) (AZQ), is reactive towards DNA. nih.gov Studies on the formation of DNA adducts by AZQ revealed that the aziridine rings are the main reactive sites. nih.gov The monoaminoalcohol derivative, this compound, exhibited as much DNA reactivity as the parent compound, highlighting the crucial role of the intact aziridine ring in its ability to alkylate DNA. nih.gov In contrast, the diaminoalcohol derivative, where both aziridine rings are hydrolyzed, showed no activity. nih.gov The reaction with DNA involves the covalent binding of the molecule to nucleobases, with a preference for guanine (B1146940) and adenine (B156593). nih.gov
Mechanistic Studies of Molecular Interactions Involving Azqmaa
Investigation of DNA Alkylation Mechanisms by the Aziridine (B145994) Moiety
The aziridine ring is a highly reactive functional group known for its ability to act as an electrophile and alkylate nucleophilic centers in biological macromolecules, particularly DNA. This alkylation can lead to the formation of covalent adducts, potentially interfering with DNA replication and transcription.
Identification of Preferred DNA Binding Sites
Alkylating agents, including those with aziridine rings, typically target nucleophilic sites within the DNA double helix. Common targets include the nitrogen atoms of the DNA bases, such as N7 of guanine (B1146940), N3 of adenine (B156593), and N1 and N3 of cytosine. The O6 position of guanine is also a significant site of alkylation, particularly for its role in mutagenesis and resistance fishersci.ca. Studies on related aziridine-containing compounds, such as azinomycin B, which also contains a quinone-like structure, have shown alkylation of guanosine (B1672433) residues in duplex DNA nih.gov. The specificity of binding can be influenced by the compound's structure and its ability to undergo non-covalent interactions with DNA, such as intercalation nih.gov. While specific preferred binding sites for Azqmaa have not been detailed in the available literature, based on the reactivity of the aziridine moiety and the potential for interactions involving the quinone and other substituents, alkylation at nitrogen and oxygen atoms of DNA bases is the likely primary mechanism.
Kinetics and Thermodynamics of Alkylation Reactions
The kinetics and thermodynamics of DNA alkylation reactions are crucial for understanding the reactivity and biological effects of alkylating agents. These parameters describe the rate at which alkylation occurs and the equilibrium state of the reaction. Factors influencing the kinetics include the reactivity of the aziridine ring, the accessibility of nucleophilic sites on DNA, and the reaction conditions (e.g., pH, temperature). The opening of the strained aziridine ring is typically the rate-limiting step in the alkylation process. The thermodynamics of alkylation involve the change in free energy during the formation of the covalent adduct. While general principles of alkylation kinetics and thermodynamics have been studied for various compounds, specific data regarding the rates and thermodynamic favorability of this compound's alkylation of DNA were not found in the consulted sources.
Influence of this compound Substituents on Alkylation Specificity
The substituents attached to the benzoquinone core in this compound, namely the hydroxyethylamino and carboethoxyamino groups, are likely to influence the specificity and extent of DNA alkylation by the aziridine moiety. These groups can affect the electronic distribution within the molecule, influencing the electrophilicity of the aziridine carbon atoms. Additionally, these substituents can engage in non-covalent interactions with the DNA helix, such as hydrogen bonding or steric interactions, which can guide the molecule to specific binding sites or influence the orientation of the aziridine ring relative to the DNA bases. Studies on other alkylating agents have demonstrated that the nature and position of substituents significantly impact their DNA binding affinity and alkylation patterns. However, the precise influence of this compound's specific substituents on its DNA alkylation specificity requires dedicated experimental investigation, and details were not available in the examined literature.
Elucidation of this compound's Role in Cellular Redox Reactions
Quinone compounds are well-established participants in biological redox processes, acting as electron carriers in various metabolic pathways sigmaaldrich.com. The benzoquinone core of this compound suggests that it can similarly engage in cellular redox reactions, potentially impacting cellular energy balance and generating reactive species.
Electron Acceptor and Donor Properties of the Quinone Core
The quinone structure is characterized by a conjugated cyclic dione (B5365651) system that can undergo reversible reduction. Quinones can accept one or two electrons to form semiquinone radicals and hydroquinones, respectively. This ability to accept electrons makes them effective oxidizing agents. Conversely, the reduced hydroquinone (B1673460) form can act as an electron donor, being oxidized back to the semiquinone or the parent quinone. This reversible redox behavior allows quinones to function as intermediates in electron transport chains. The electron-donating or -withdrawing nature of the substituents on the quinone ring can influence its redox potential, thereby affecting its electron acceptor and donor properties. While the general redox properties of quinones are well-understood, specific details regarding the redox potentials and electron transfer capabilities of this compound's quinone core in a cellular environment were not found in the consulted literature.
Interactions of this compound with Proteins and Other Biomolecules at a Molecular Level
The interaction of small molecules like this compound with proteins and other biomolecules is fundamental to understanding their biological effects. These interactions can broadly be categorized into non-covalent binding and covalent adduct formation.
Non-Covalent Binding Interactions
Hydrogen Bonding: The presence of hydroxyl (-OH) and amine (-NH) groups in this compound's structure allows for the formation of hydrogen bonds with suitable donor and acceptor atoms on proteins (e.g., amino acid side chains containing oxygen, nitrogen, or sulfur) and other biomolecules (e.g., the phosphate (B84403) backbone or nitrogenous bases of DNA/RNA). sigmaaldrich.comnih.govwikipedia.org
Pi-Pi Interactions: The benzoquinone core is an aromatic system, capable of engaging in pi-pi interactions with aromatic amino acid residues in proteins (phenylalanine, tyrosine, tryptophan) or the nucleotide bases in nucleic acids. nih.govwikipedia.org
Electrostatic Interactions: Depending on the ionization state of this compound and the interacting biomolecule at physiological pH, electrostatic interactions (attractions or repulsions between charged groups) could play a role. While this compound itself appears largely neutral, interactions with charged amino acid residues (e.g., lysine (B10760008), arginine, aspartate, glutamate) or the negatively charged phosphate backbone of DNA are possible. nih.govwikipedia.org
The specific contribution of each type of non-covalent interaction would depend on the microenvironment of the binding site on the biomolecule and the conformational flexibility of this compound. These interactions govern the initial recognition and docking of this compound to its biological targets before any potential covalent modifications occur.
Covalent Adduct Formation with Amino Acid Residues
A significant aspect of this compound's potential biological activity lies in its capacity for covalent interactions, particularly due to the presence of the aziridine ring and the reactive quinone moiety. sigmaaldrich.com Covalent binding involves the formation of a stable chemical bond between this compound and a biomolecule.
The aziridine ring is an electrophilic functional group that can undergo ring-opening reactions when attacked by nucleophilic centers in biological molecules. sigmaaldrich.com This process, known as alkylation, is a common mechanism by which aziridine-containing compounds interact covalently with biomolecules. sigmaaldrich.com Amino acid residues with nucleophilic side chains are prime targets for such reactions. These include:
Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and highly susceptible to alkylation by aziridine rings.
Lysine: The epsilon-amino group (-NH2) of lysine can also act as a nucleophile and form covalent bonds.
Histidine: The imidazole (B134444) ring of histidine contains nitrogen atoms that can be nucleophilic under certain conditions.
Beyond the aziridine ring, the quinone structure can also participate in covalent modifications through Michael addition reactions with nucleophiles. sigmaaldrich.com
Research involving "this compound," a compound closely related to this compound, has demonstrated its ability to form adducts with calf thymus DNA in vitro. This finding underscores the potential for covalent interaction with nucleic acids, a process often implicated in the biological effects of aziridinyl quinones. While direct studies detailing covalent adduct formation between this compound and specific amino acid residues in proteins were not extensively found in the immediate search results, the known reactivity of its functional groups and the evidence from related compounds strongly suggest that such interactions are likely to occur and contribute to its mechanism of action.
Mechanistic Investigations of this compound's Influence on Specific Enzymatic Activities (e.g., Oxidoreductases)
Quinone compounds are known to interact with a variety of enzymes, particularly those involved in redox reactions, such as oxidoreductases. sigmaaldrich.com These interactions can lead to the modulation of enzyme activity, including inhibition or altered catalytic function.
NAD(P)H:quinone-acceptor oxidoreductase (NQO), also known as DT-diaphorase, is an enzyme that plays a significant role in the metabolism of quinones. Studies on related quinone compounds, such as Diaziquone (B1670404) (AZQ), have shown that NQO is important in their bioactivation. Enzymatic reduction of AZQ by NQO (a two-electron reduction) increases its alkylating activity, which is a key aspect of its biological effect. This increased activity can be inhibited by NQO inhibitors like dicumarol. One-electron reduction by other enzymes, such as NADPH-cytochrome c reductase, did not result in a similar increase in alkylating activity for AZQ.
Given that this compound is also a quinone and contains reactive groups, it is plausible that it interacts with oxidoreductases like NQO. These interactions could influence its redox state and subsequently impact its reactivity, including its ability to form covalent adducts with biomolecules. sigmaaldrich.com Mechanistic investigations into this compound's influence on specific enzymatic activities, particularly oxidoreductases, would likely involve:
Enzyme Activity Assays: Measuring the catalytic rate of target enzymes in the presence of varying concentrations of this compound to determine if it acts as an inhibitor or activator.
Binding Studies: Investigating the binding affinity and kinetics of this compound to enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
Redox Cycling Studies: Assessing this compound's ability to undergo reduction and oxidation cycles catalyzed by enzymes and the generation of reactive oxygen species (ROS) in the process. sigmaaldrich.com
Mutagenesis Studies: Modifying specific amino acid residues in the enzyme's active site or binding pocket to understand their role in the interaction with this compound.
Structural Studies: Using techniques like X-ray crystallography or NMR spectroscopy to determine the co-crystal structure of this compound bound to an enzyme, providing detailed insights into the interaction at the molecular level.
Probing Subcellular Localization and Molecular Trafficking Mechanisms in Research Models
Research models, including cultured cell lines and in vivo animal models, are utilized to investigate these processes. Several techniques are employed to probe subcellular localization and trafficking:
Fluorescence Microscopy: Labeling this compound with a fluorescent tag (if chemically feasible without altering its biological activity) allows for direct visualization of its distribution within live or fixed cells using fluorescence microscopy, including confocal microscopy for higher resolution. Co-localization studies with fluorescent markers for specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum, lysosomes) can identify where the compound accumulates.
Radiolabeling: Synthesizing this compound with a radioactive isotope (e.g., 14C or 3H) enables the tracking and quantification of the compound in different cellular fractions or tissues using techniques like liquid scintillation counting or autoradiography.
Cell Fractionation: Lysing cells and separating cellular components through differential centrifugation allows for the biochemical analysis of this compound concentration in various subcellular fractions.
Inhibitor Studies: Using pharmacological inhibitors that block specific uptake mechanisms (e.g., endocytosis pathways like clathrin-mediated endocytosis or macropinocytosis) can help elucidate how this compound enters cells.
** efflux Transporter Studies:** Investigating the involvement of efflux pumps in transporting this compound out of cells can provide insights into mechanisms of cellular retention or clearance.
Live-Cell Imaging: Advanced microscopy techniques can track the movement of fluorescently labeled this compound in real-time, providing dynamic information about its trafficking pathways within the cell.
While specific data on the subcellular localization and trafficking of this compound were not extensively found, these general methods are applicable to studying its behavior in various research models. Understanding where this compound localizes within the cell and how it is transported is critical for interpreting its observed molecular interactions and biological effects.
Exploration of Chemical Reactivity and Derivatization for Research Probes
Redox Chemistry of the Quinone System in Non-Biological Environments
Quinones are well-established redox-active compounds, capable of undergoing reversible reduction reactions. The benzoquinone core of Azqmaa contributes significantly to its redox properties.
Electrochemical Characterization and Reduction Potentials
Electrochemical techniques, such as cyclic voltammetry, are powerful tools for characterizing the redox behavior of compounds and determining their reduction potentials als-japan.commtxlabsglobal.com. These potentials provide quantitative information about the ease with which a compound can be reduced or oxidized nih.gov. While general principles of quinone electrochemistry in non-aqueous solutions are known, involving electron transfer processes and the formation of semiquinone radical anions and hydroquinones, specific electrochemical characterization data and reduction potentials for this compound in non-biological environments were not found in the consulted literature oregonstate.edue-kemsciences.comtaylorfrancis.comresearchgate.netrsc.orgabechem.com. Studies on related quinone systems in various solvents and conditions demonstrate that reduction potentials can be influenced by factors such as solvent polarity, pH, and the presence of substituents on the quinone ring mtxlabsglobal.comrsc.org.
Reaction with Various Chemical Reductants and Oxidants
Quinones can react with a variety of chemical reductants and oxidants oregonstate.edursc.orgsigmaaldrich.comwikipedia.orgmetu.edu.trsfc.comresearchgate.netgvsu.edustoremasta.com.aunus.edu.sgsfasu.edu. Reduction of the quinone core typically involves the addition of electrons and protons, leading to the formation of the corresponding hydroquinone (B1673460). One study indicated that the alkylating activity of this compound increased upon two-electron reduction, suggesting that the hydroquinone form is the more reactive species in certain contexts rsc.org. Chemical reduction of this compound has been reported using reductants such as borohydride (B1222165) and NADPH rsc.org. Sodium borohydride (NaBH₄) is a common reducing agent capable of reducing carbonyl groups in aldehydes and ketones, and its reactivity can be influenced by the solvent libretexts.orgmasterorganicchemistry.comsciencemadness.orginterchim.frpressbooks.pub. Reactions with chemical oxidants, which would involve the removal of electrons and potentially lead to oxidized species or degradation products, were not specifically detailed for this compound in the consulted literature researchgate.netmetu.edu.trsfc.comgvsu.edustoremasta.com.aunus.edu.sgsfasu.edumetu.edu.tr.
Aziridine (B145994) Ring-Opening Reactions with Nucleophiles Beyond Biological Contexts
The aziridine ring in this compound is a strained, three-membered heterocycle that is susceptible to nucleophilic attack, leading to ring-opening reactions ontosight.ailibretexts.orgmetu.edu.trmetu.edu.trwikipedia.orgmdpi.comfishersci.iersc.orgresearchgate.netorganic-chemistry.orgmsu.eduyoutube.comlibretexts.orgbaranlab.org. While the biological implications of this reactivity, such as DNA alkylation, are acknowledged ontosight.ailibretexts.org, exploring its reactions with a broader range of chemical nucleophiles in non-biological settings is crucial for its utilization in chemical synthesis and probe development. Common chemical nucleophiles include amines, alcohols, thiols, and halide ions libretexts.orgnih.gove-kemsciences.comtaylorfrancis.comrsc.orgresearchgate.netgvsu.edursc.orgmsu.eduyoutube.comlibretexts.orgmdpi.comnih.govjfda-online.com.
Regioselectivity and Stereoselectivity of Ring Opening
The regioselectivity of aziridine ring opening depends on factors such as the substitution pattern of the aziridine ring, the nature of the nucleophile, the reaction conditions (e.g., presence of catalysts, solvent), and the electronic and steric effects of substituents als-japan.comrsc.orgmetu.edu.trmetu.edu.trwikipedia.orgmdpi.comfishersci.ieresearchgate.netorganic-chemistry.orgbaranlab.org. For substituted aziridines, nucleophilic attack can occur at either carbon atom of the ring, leading to different products metu.edu.trstoremasta.com.auwikipedia.org. Acidic conditions generally favor attack at the more substituted carbon due to greater carbocation character in the transition state, while basic conditions or the use of anionic nucleophiles often favor attack at the less substituted carbon via an SN2-like mechanism libretexts.orgrsc.orgfishersci.ieresearchgate.net. The stereochemical outcome of aziridine ring opening is typically inversion of configuration at the attacked carbon center rsc.orglibretexts.org. While these general principles apply to aziridine chemistry, specific data on the regioselectivity and stereoselectivity of ring-opening reactions of this compound with various non-biological nucleophiles were not found in the consulted literature.
Synthetic Utility in Forming Novel Heterocycles
Aziridine ring-opening reactions provide a versatile route to synthesize a variety of nitrogen-containing compounds and can be utilized in the formation of novel heterocycles through subsequent cyclization or further transformations metu.edu.trmetu.edu.trwikipedia.orgmdpi.comfishersci.ieresearchgate.netorganic-chemistry.orgyoutube.com. The products of aziridine ring opening, often β-functionalized amines, can serve as intermediates for constructing larger or more complex heterocyclic systems metu.edu.trmetu.edu.trwikipedia.orgmdpi.comfishersci.ieresearchgate.netorganic-chemistry.orgyoutube.com. Examples from general aziridine chemistry include the synthesis of piperidines, pyrrolidines, and other cyclic structures metu.edu.trmetu.edu.trwikipedia.orgresearchgate.net. Specific examples of novel heterocycles synthesized directly from this compound via aziridine ring opening and subsequent reactions were not detailed in the consulted literature. However, the presence of the aziridine ring and other functional groups on the benzoquinone core of this compound suggests its potential as a building block for novel chemical structures.
Synthesis of this compound-Based Probes for Chemical Biology Research
Fluorescently Tagged this compound Derivatives
The development of fluorescently tagged derivatives is a common strategy to enable the visualization and tracking of molecules in biological systems. wikipedia.org The structure of this compound, containing amine and hydroxyl functional groups, presents potential sites for conjugation with fluorescent dyes. nih.govnih.gov Amines, particularly primary amines, are frequently targeted for labeling using reagents like N-hydroxysuccinimide (NHS) esters, which form stable amide bonds. nih.gov Hydroxyl groups can also be functionalized for conjugation, although typically requiring different chemistries.
Creating fluorescent this compound derivatives would theoretically involve chemically linking a fluorophore to one or more of these reactive sites. The choice of fluorophore would depend on desired excitation and emission wavelengths, photostability, and compatibility with the intended research application. wikipedia.org Such derivatives could potentially be used to study the localization of this compound within cells or tissues, its cellular uptake, or its interaction with specific cellular components. However, specific examples or data on the synthesis and properties of fluorescently tagged this compound derivatives were not found in the reviewed literature.
Bioconjugation Strategies for Specific Molecular Targets
Bioconjugation involves the covalent attachment of a molecule, such as a small compound like this compound, to a biomolecule or biological entity, often to achieve targeted delivery or enhance efficacy. nih.gov For this compound, bioconjugation could aim to direct the compound to specific molecular targets within a biological system. The aziridine ring in this compound is known for its potential to alkylate biological molecules, such as DNA. nih.gov This inherent reactivity could be leveraged or modified in bioconjugation strategies.
Strategies for bioconjugation often utilize reactive functional groups present on the molecule to be conjugated and the target biomolecule. Common targets on proteins for bioconjugation include lysine's ε-amino groups and cysteine's sulfhydryl groups, due to their nucleophilicity and relative abundance. nih.gov Various conjugation chemistries exist, including carbodiimide (B86325) coupling, click chemistry (e.g., azide-alkyne cycloaddition), and maleimide-thiol reactions. nih.gov
Applying these strategies to this compound would likely involve reacting its amine or hydroxyl groups, or potentially a modified form of the aziridine ring, with appropriately functionalized targeting molecules such as antibodies, peptides, or aptamers that bind to specific cellular receptors or markers. This could potentially improve the selectivity of this compound's interactions, reducing off-target effects. Despite the clear potential based on this compound's structure and the principles of bioconjugation, specific research detailing bioconjugation strategies developed or applied to this compound for targeting purposes was not identified in the provided search results.
Photochemical Reactivity and Photophysics of this compound
Photochemistry and photophysics explore the interaction of molecules with light, including the absorption and emission of photons, energy transfer processes, and light-induced chemical transformations. The quinone core within this compound's structure is a chromophore, meaning it can absorb light, typically in the ultraviolet and visible regions of the spectrum. nih.gov Upon light absorption, a molecule enters an electronically excited state, which can then undergo various processes, including fluorescence (emission of light), non-radiative decay (conversion of energy to heat), or photochemical reactions.
The photochemical reactivity of a molecule in an excited state can lead to chemical transformations, such as bond cleavage, isomerization, or reactions with other molecules. Quinones, for instance, can participate in redox reactions upon photoexcitation. The presence of other functional groups in this compound, such as the aziridine ring and the hydroxyl group, could influence its photophysical properties and photochemical reaction pathways.
Studies on the photophysical properties of compounds typically involve measuring absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. Investigating the photochemical reactivity might involve irradiating the compound under different conditions and analyzing the resulting products. While the general principles of photochemistry and photophysics are well-established for various classes of compounds, including some with quinone or aziridine moieties, specific experimental or theoretical studies detailing the photochemical reactivity or photophysical properties of this compound were not found in the reviewed literature. Therefore, a detailed analysis of this compound's specific behavior under light irradiation cannot be provided based on the available information.
Applications of Azqmaa in Chemical Biology and Advanced Materials Research
Azqmaa as a Molecular Probe for DNA Damage and Repair Pathway Research
The formation of this compound is a critical event in the mechanism of action of the anticancer agent diaziquone (B1670404). Diaziquone was designed to cross the blood-brain barrier and target tumor cells. Its cytotoxic effects are largely attributed to its ability to form covalent adducts with DNA, with this compound being a prominent product of this interaction.
The process begins with the bioreduction of the diaziquone quinone ring within the cell, a reaction catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase (DT-diaphorase). This reduction significantly increases the alkylating reactivity of the aziridine (B145994) rings. The activated hydroquinone (B1673460) form of diaziquone then readily reacts with nucleophilic sites on DNA bases, leading to the formation of various DNA adducts, collectively represented by the term this compound.
Research has shown that diaziquone preferentially alkylates guanine (B1146940) and adenine (B156593) bases. nih.gov The formation of these this compound adducts can lead to several types of DNA damage, including single-strand breaks and interstrand cross-links. nih.govnih.gov These lesions disrupt the normal processes of DNA replication and transcription, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. The instability of some of these adducts has also been noted, with a significant decline in their levels observed over a 24-hour period in vitro. nih.gov
The specific nature of the this compound adducts and their impact on DNA structure and function make them valuable as molecular probes for studying DNA damage and repair pathways. By introducing this compound into cellular systems, researchers can investigate the mechanisms by which cells recognize and repair specific types of DNA alkylation damage. This can provide insights into the roles of various DNA repair enzymes and pathways, such as nucleotide excision repair (NER) and base excision repair (BER), in maintaining genomic integrity.
Table 1: Characteristics of Diaziquone-DNA Adduct (this compound) Formation
| Feature | Description | Reference |
|---|---|---|
| Parent Compound | Diaziquone (AZQ) | nih.gov |
| Activation | Bioreductive activation of the quinone ring | nih.gov |
| Reactive Moieties | Aziridine rings | nih.gov |
| Primary DNA Targets | Guanine and Adenine residues | nih.gov |
| Types of Damage | Single-strand breaks, Interstrand cross-links | nih.govnih.gov |
| Biological Consequence | Inhibition of DNA replication and transcription, Apoptosis | nih.gov |
Utilization in Studies of Electron Transport Systems and Energy Metabolism
The bioreductive activation of diaziquone is intimately linked to cellular electron transport systems and energy metabolism. The quinone structure of diaziquone allows it to participate in redox cycling, a process that can profoundly affect the bioenergetics of the cell.
Cellular reductases, including those in the mitochondrial electron transport chain, can reduce diaziquone to its semiquinone or hydroquinone forms. imrpress.comportlandpress.com In the presence of molecular oxygen, these reduced species can be re-oxidized back to the parent quinone, creating a futile cycle. This redox cycling consumes reducing equivalents, such as NADH and NADPH, and can lead to the production of reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH). imrpress.comnih.gov
The generation of ROS can induce oxidative stress, leading to damage of various cellular components, including lipids, proteins, and DNA. Furthermore, the interference with the normal flow of electrons in the electron transport chain can disrupt mitochondrial respiration and ATP synthesis. nih.gov This can lead to a shift in cellular metabolism, forcing cells to rely more on glycolysis for energy production.
The ability of diaziquone to modulate mitochondrial function and induce ROS production makes it a useful tool for studying electron transport systems and energy metabolism. By observing the effects of diaziquone on cellular respiration, ATP levels, and ROS production, researchers can gain a better understanding of the intricate interplay between redox homeostasis and cellular bioenergetics. These studies can also shed light on how cancer cells, which often exhibit altered metabolic profiles, respond to agents that target mitochondrial function. mdpi.com
Table 2: Effects of Diaziquone on Cellular Respiration and Metabolism
| Parameter | Observed Effect | Reference |
|---|---|---|
| Cellular Reductants (NADH/NADPH) | Consumption through redox cycling | imrpress.com |
| Oxygen Consumption | Can be increased due to ROS production | imrpress.com |
| Reactive Oxygen Species (ROS) | Increased production of superoxide and hydroxyl radicals | nih.gov |
| Mitochondrial Respiration | Can be inhibited, leading to disruption of ATP synthesis | nih.gov |
| Cellular Metabolism | Potential shift towards glycolysis | mdpi.com |
Research into this compound's Potential in Developing Novel Catalytic Systems
The redox cycling of diaziquone itself represents a form of a catalytic process, where the parent compound is regenerated while consuming cellular reductants and producing ROS. This inherent catalytic nature has inspired research into the potential of quinone-based structures, including derivatives of diaziquone, in the development of novel catalytic systems.
The ability of the quinone moiety to be reversibly reduced and oxidized makes it an attractive functional group for designing catalysts for a variety of chemical transformations. For instance, quinones can act as catalysts or co-catalysts in oxidation reactions. The catalytic cycle often involves the reduction of the quinone by a substrate, followed by its re-oxidation by an oxidant, such as molecular oxygen.
While direct applications of this compound or diaziquone in industrial catalysis are not widely reported, the fundamental principles of its redox behavior are relevant to the design of new catalytic systems. Research in this area often focuses on modifying the quinone scaffold to tune its redox potential and catalytic activity for specific reactions. The insights gained from studying the enzymatic reduction of diaziquone can inform the design of synthetic catalysts that mimic the function of these enzymes.
Exploration of this compound and its Derivatives in Material Science Research
The unique electronic and chemical properties of diaziquone and its derivatives have led to their exploration in the field of material science, particularly in the areas of organic electronics and polymer chemistry.
The core structure of diaziquone, a substituted benzoquinone, is a type of molecule that has been investigated for its semiconductor properties. Organic molecules with extended π-conjugated systems and redox-active moieties can exhibit charge transport capabilities, making them suitable for use in electronic devices.
A patent has described the use of diaziquone in the surface modification of electron transport layers (ETLs) in organic light-emitting diodes (OLEDs). In this application, the aziridinyl groups of diaziquone can react with the surface of the ETL, creating a modified interface that can improve the performance of the OLED. This suggests that the reactive nature of the aziridine rings can be harnessed for the functionalization of materials in organic electronics.
Further research into derivatives of diaziquone could lead to the development of new organic semiconductors with tailored electronic properties. By modifying the substituents on the quinone ring, it may be possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for the performance of organic electronic devices.
The bifunctional nature of diaziquone, with its two reactive aziridine rings, makes it a potential cross-linking agent in polymer chemistry. Cross-linking is a process that forms a three-dimensional network structure in a polymer, which can significantly improve its mechanical properties, thermal stability, and chemical resistance.
While specific research on the use of this compound or diaziquone as a primary component in polymer synthesis is limited, it has been listed among other reactive compounds in patents concerning polymer-bioactive agent conjugates. In such applications, the reactive groups of diaziquone could be used to covalently attach it to a polymer backbone, creating a material that can release the bioactive agent under specific conditions. The principles of its reactivity could inspire the design of new monomers or cross-linkers for advanced polymer systems.
Design and Synthesis of this compound-Inspired Molecular Scaffolds for Fundamental Chemical Research
The chemical structure of diaziquone, featuring a central quinone ring flanked by reactive aziridinyl groups and electron-donating amino substituents, represents a "privileged scaffold" in medicinal chemistry. mdpi.com A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the design of new therapeutic agents.
The diaziquone scaffold has inspired the design and synthesis of new molecules with potential anticancer activity. Researchers have explored modifications to the quinone core, the aziridine rings, and the side chains to optimize biological activity and reduce toxicity. The goal of this research is to develop new compounds that retain the DNA-damaging capabilities of diaziquone while exhibiting improved selectivity for cancer cells.
The synthesis of this compound-inspired molecular scaffolds also provides a platform for fundamental chemical research. These scaffolds can be used to study the structure-activity relationships of bioreductive alkylating agents, providing insights into how modifications to the molecular structure affect reactivity, selectivity, and biological activity. Furthermore, these synthetic efforts contribute to the broader field of organic synthesis by developing new methods for the construction of complex heterocyclic molecules. rsc.orgmdpi.com
Emerging Research Directions and Future Perspectives on Azqmaa Chemistry
Integration of Azqmaa Research with Systems Biology Approaches
The integration of this compound research into a systems biology framework offers a holistic understanding of its biological consequences. This approach moves beyond the study of a single molecular lesion to a comprehensive analysis of the "adductome" and its impact on cellular networks. nih.govacs.orgbohrium.com A key concept in this integration is DNA adductomics , the large-scale study of DNA adducts, which aims to provide a global view of DNA damage. nih.govacs.orgbohrium.commdpi.com
Systems toxicology, an extension of this approach, seeks to understand the broader toxicological interactions within a living system under stress from exposures to agents like diaziquone (B1670404). nih.govacs.orgbohrium.com By employing high-throughput methodologies, researchers can create a comprehensive profile of the this compound-induced DNA damage and the subsequent cellular responses. nih.gov
Future research in this area will likely focus on:
Mapping the this compound Adductome: Utilizing advanced mass spectrometry techniques to identify and quantify the full spectrum of this compound adducts and any other concurrent DNA modifications within the genome. mdpi.com
Transcriptomic and Proteomic Responses: Investigating the downstream effects of this compound formation on gene expression and protein profiles to understand the cellular pathways perturbed by this specific type of DNA damage.
Network Biology: Constructing and analyzing protein-protein interaction networks and signaling pathways that are activated or inhibited in response to this compound-induced DNA damage.
This systems-level understanding will be crucial for elucidating the complete mechanism of action of diaziquone and for identifying potential biomarkers of exposure and therapeutic efficacy.
Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Reactions
The development of advanced spectroscopic and microscopic techniques is opening new avenues for the real-time, in situ monitoring of this compound formation and its interaction with cellular machinery. researchgate.netnih.govmdpi.com These methods offer the potential to observe the dynamics of DNA damage and repair within living cells, providing unprecedented insights into these fundamental processes. pnas.org
Several promising techniques could be adapted and applied to the study of this compound:
| Technique | Description | Potential Application for this compound Research |
| Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) | A highly sensitive technique for monitoring molecular interactions at interfaces. | In situ monitoring of the kinetics of this compound formation on DNA immobilized on a surface. |
| Fluorescence Microscopy and Live-Cell Imaging | Utilizes fluorescently tagged proteins to visualize cellular processes in real-time. mdpi.com | Tracking the recruitment of DNA repair proteins to sites of this compound-induced damage within the nucleus of living cells. nih.gov |
| Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) | Provides detailed chemical information based on the vibrational modes of molecules. | Label-free detection and characterization of this compound adducts within DNA. |
| Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) | Measures distances at the single-molecule level to study conformational changes in biomolecules. | Investigating the structural distortions in DNA caused by the formation of this compound adducts and their recognition by repair enzymes. |
These techniques will enable researchers to move from static measurements to a dynamic understanding of how this compound is formed, recognized, and repaired within the complex environment of the cell.
Computational Design of Next-Generation this compound Analogues with Tailored Reactivity
Computational modeling and in silico design are powerful tools for the development of next-generation analogues of diaziquone with potentially improved therapeutic properties. nih.govbenthamdirect.com By understanding the structure-activity relationships that govern the formation and reactivity of this compound, researchers can design new compounds with tailored properties. nih.gov
Key computational approaches that can be applied to this compound research include:
Molecular Docking: Simulating the interaction of novel diaziquone analogues with DNA and with the enzymes involved in its reductive activation. This can help in predicting the efficiency of adduct formation and the potential for off-target effects.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Providing a detailed understanding of the chemical reaction mechanism of this compound formation, including the electronic and structural changes that occur during the alkylation of DNA. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of diaziquone analogues with their biological activity, such as their cytotoxicity and ability to form this compound.
These computational methods can accelerate the discovery and optimization of new anticancer agents that form specific and highly effective DNA adducts like this compound.
Exploration of this compound's Role in Supramolecular Chemistry and Self-Assembly
The formation of an this compound adduct introduces a significant structural perturbation to the DNA double helix. This modification has the potential to influence the supramolecular properties of DNA, including its ability to participate in self-assembly processes. While the direct role of this compound in supramolecular chemistry is yet to be explored, the principles of DNA nanotechnology and the study of other DNA adducts provide a foundation for future research. nih.govnih.govresearchgate.net
Future research in this area could investigate:
This compound-Induced Changes in DNA Nanostructure Assembly: Examining how the presence of this compound adducts within DNA strands affects their ability to form programmed nanostructures, such as DNA origami and DNA lattices. researchgate.netyoutube.com
Self-Assembly of this compound-Modified Oligonucleotides: Exploring the potential for short DNA strands containing this compound to self-assemble into novel supramolecular structures.
Interaction of this compound with Supramolecular Hosts: Investigating whether the this compound adduct can be recognized by synthetic host molecules, which could lead to new strategies for detecting this form of DNA damage or for modulating its biological effects.
Understanding the supramolecular consequences of this compound formation could lead to new applications in nanotechnology and the development of novel diagnostic tools.
Potential for this compound in Interdisciplinary Research Fields (e.g., Chemical Ecology, Environmental Chemistry)
The potent biological activity of diaziquone and the formation of the persistent this compound adduct raise questions about their broader impact beyond the realm of pharmacology. This opens up avenues for interdisciplinary research in fields such as chemical ecology and environmental chemistry.
Chemical Ecology:
The study of chemically-mediated interactions between organisms, could provide insights into the ecological roles of compounds similar to diaziquone, which has its roots in natural product chemistry. nih.govsi.edunih.govresearchgate.net Future research could explore:
Natural Analogues and their Ecological Functions: Investigating whether natural analogues of diaziquone and its adducts exist in marine or terrestrial organisms and what their ecological roles might be, such as in chemical defense. nih.govsi.edunih.gov
Impact on Microbial Communities: Studying the effects of diaziquone and this compound on the composition and function of microbial communities, both in environmental settings and within host organisms.
Environmental Chemistry:
The increasing use of cytotoxic drugs in medicine necessitates an understanding of their environmental fate and potential ecological risks. nih.govnews-medical.net Research in this area could focus on:
Environmental Persistence and Transformation: Determining the stability and degradation pathways of diaziquone and the this compound adduct in various environmental compartments, such as water and soil.
Ecotoxicology of this compound: Assessing the toxicity of this compound to a range of non-target organisms to understand its potential impact on ecosystems. nih.gov Alkylating agents, as a class, are recognized as environmental carcinogens. novapublishers.comresearchgate.net
These interdisciplinary studies will provide a more complete picture of the life cycle and broader impacts of this compound and its parent compound.
Challenges and Opportunities in this compound Research: A Roadmap for Future Studies
The future of this compound research is filled with both challenges and exciting opportunities. Overcoming these challenges will be key to unlocking the full potential of studying this specific DNA adduct.
Challenges:
Detection and Quantification: The low abundance of DNA adducts in biological samples presents a significant analytical challenge, requiring highly sensitive and specific detection methods. mdpi.comnih.gov
Understanding Biological Consequences: Linking the presence of a specific adduct like this compound to a definitive biological outcome, such as a particular mutation or cellular response, is complex.
In Vivo Studies: Translating findings from in vitro and cell-based studies to the complex environment of a whole organism remains a major hurdle.
Opportunities and a Roadmap for Future Studies:
The future of this compound research will likely follow a multi-pronged approach:
| Research Area | Key Objectives | Potential Impact |
| Analytical Method Development | Develop and refine ultra-sensitive, high-throughput methods for the detection and quantification of this compound in complex biological matrices. nih.govmdpi.compreprints.org | Improved diagnostics, exposure assessment, and understanding of dose-response relationships. |
| Mechanistic Biology | Elucidate the precise molecular mechanisms by which this compound is recognized and repaired by the cellular machinery, and how it leads to specific mutations. | Identification of new drug targets to enhance the efficacy of diaziquone or to mitigate its toxicity. |
| Translational Research | Investigate the correlation between this compound levels in patients and their clinical response to diaziquone therapy. acs.org | Development of this compound as a predictive biomarker for personalized cancer treatment. |
| Interdisciplinary Exploration | Foster collaborations with researchers in systems biology, nanotechnology, and environmental science to explore the broader implications of this compound. | Novel applications for this compound in areas beyond pharmacology and a better understanding of its environmental impact. |
By addressing these challenges and capitalizing on these opportunities, the scientific community can continue to advance our understanding of this compound and its significance in chemistry, biology, and medicine.
Q & A
Q. What are the standard protocols for synthesizing Azqmaa in a laboratory setting?
Methodological Answer:
- Step 1: Design synthesis routes using computational tools (e.g., DFT for reaction pathway prediction) and literature review of analogous compounds.
- Step 2: Optimize reaction conditions (temperature, solvent, catalyst) via iterative testing, prioritizing reproducibility .
- Step 3: Characterize intermediates and final products using NMR, mass spectrometry (MS), and X-ray crystallography to confirm structural integrity .
- Step 4: Document all procedures in line with IUPAC guidelines, including safety protocols and waste management .
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
-
Key Techniques:
-
Validate results against peer-reviewed datasets and report confidence intervals .
Q. What experimental design considerations are critical for initial studies on this compound?
Methodological Answer:
- Hypothesis-driven approach: Formulate testable hypotheses (e.g., "this compound exhibits pH-dependent solubility") and define control groups .
- Sample size: Use power analysis to determine minimum replicates, ensuring statistical validity .
- Blinding: Implement single/double-blinding in biological assays to reduce bias .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound's reactivity?
Methodological Answer:
- Step 1: Perform sensitivity analysis on computational models to identify parameter uncertainties (e.g., force field selection in MD simulations) .
- Step 2: Validate in silico results with orthogonal experimental techniques (e.g., kinetic isotope effects for reaction mechanism validation) .
- Step 3: Apply falsification criteria (e.g., Popperian refutability) to reconcile discrepancies, revising models iteratively .
Q. What methodologies are recommended for optimizing this compound's synthesis to improve yield and purity?
Methodological Answer:
- Quality-by-Design (QbD): Use factorial design (e.g., Box-Behnken) to assess critical process parameters (CPPs) like catalyst loading and mixing speed .
- In-line analytics: Integrate PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring .
- Scale-up criteria: Apply dimensionless scaling principles (e.g., Reynolds number for fluid dynamics) to maintain efficiency from lab to pilot plant .
Q. How should researchers integrate multi-omics data to elucidate this compound's mechanism of action in biological systems?
Methodological Answer:
- Data triangulation: Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., KEGG, Reactome) .
- Machine learning: Train ensemble models (e.g., random forests) on multi-omics data to predict off-target effects or synergistic interactions .
- Validation: Confirm predictions via CRISPR-Cas9 knockout studies or isotopic tracing .
Data Contradiction & Reliability
Q. What frameworks are used to assess the reliability of contradictory data in this compound research?
Methodological Answer:
- Empirical contradiction analysis: Apply the TRIZ model to categorize contradictions (e.g., technical vs. physical conflicts) and prioritize solutions .
- Error propagation: Quantify uncertainties in measurements using Monte Carlo simulations .
- Peer review: Submit raw data to open repositories (e.g., Zenodo) for independent verification .
Ethical & Reporting Standards
Q. How should researchers address ethical concerns in studies involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
